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molecular formula C16H19NO3S B5453577 N-[2-(2-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[2-(2-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No. B5453577
M. Wt: 305.4 g/mol
InChI Key: DLVRAFDFBWHTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858619B2

Procedure details

5.0 g (33 mmol) of ortho-methoxyphenethylamine are reacted with 1.2 equivalents of para-toluenesulfonyl chloride in analogy to the method described under 19A, resulting in the title compound in virtually quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
19A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][NH2:7].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.FC1C=CC(OC2C=CC(S(NCCC3C=CC=CC=3OC)(=O)=O)=CC=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][NH:7][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(CCN)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
19A
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)NCCC2=C(C=CC=C2)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)CCNS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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